1-Azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone
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Overview
Description
1-Azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The spirocyclic framework is known for its rigidity and three-dimensional shape, making it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 1-Azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone involves several key steps. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method allows for the efficient production of the spirocyclic core. Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, such as the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1-Azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, incorporation of this core into the anesthetic drug bupivacaine has resulted in a new analogue with high activity . The compound may also interact with ion channels or transporters, affecting cellular signaling pathways.
Comparison with Similar Compounds
1-Azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone can be compared to other spirocyclic compounds such as:
2-Azaspiro[3.3]heptane: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1-Azaspiro[3.4]octane: A larger spirocyclic ring that may offer different pharmacokinetic properties.
1-Azaspiro[3.5]nonane: An even larger ring system with potential for unique interactions with biological targets.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
1-azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-13(12-6-3-1-2-4-7-12)15-11-10-14(15)8-5-9-14/h6H,1-5,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGFLDYFUMITQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)C(=O)N2CCC23CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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